Lenvatinib Impurity G: A Comprehensive Technical Guide for Drug Development Professionals
Lenvatinib Impurity G: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Lenvatinib Impurity G, a process-related impurity encountered during the synthesis of the multi-kinase inhibitor Lenvatinib. This document is intended for researchers, analytical scientists, and drug development professionals, offering a consolidated resource on the chemical identity, formation pathway, analytical detection, and control strategy for this critical impurity. By synthesizing information from patent literature, analytical studies, and regulatory guidelines, this guide aims to provide a robust framework for understanding and managing Lenvatinib Impurity G, ensuring the final drug substance's purity, safety, and efficacy.
Introduction: The Imperative of Impurity Profiling in Lenvatinib Synthesis
Lenvatinib, marketed as Lenvima®, is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others implicated in oncogenesis and tumor angiogenesis. Its efficacy in treating cancers such as differentiated thyroid carcinoma and renal cell carcinoma is well-established.
The synthetic route to complex molecules like Lenvatinib is a multi-step process where the potential for impurity formation is ever-present. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[1][2][3] An uncharacterized or poorly controlled impurity can pose significant risks, potentially impacting the safety and efficacy of the active pharmaceutical ingredient (API). This guide focuses on a specific process-related impurity, Lenvatinib Impurity G, providing the technical detail necessary for its identification, analysis, and control.
Chemical Identity and Physicochemical Properties of Lenvatinib Impurity G
Lenvatinib Impurity G is identified in patent literature as a key process-related impurity.[4] Its formation is linked to the synthesis of a primary intermediate in the Lenvatinib manufacturing process.
IUPAC Name: Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate[4]
Structure:
Note on Nomenclature: It is critical to note that the designation "Impurity G" can be inconsistent across different commercial suppliers of pharmaceutical standards. While this guide adheres to the definition found within detailed patent literature[4], some catalogues may assign "Impurity G" to a different, non-chlorinated analogue of Lenvatinib.
The physicochemical properties of an impurity are paramount for developing effective analytical and purification methods. While extensive experimental data for Lenvatinib Impurity G is not publicly available, the following table summarizes its known and calculated attributes.
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₁₅ClN₂O₄ | Patent CN107305202B[4] |
| Molecular Weight | 358.78 g/mol | Calculated |
| CAS Number | Not explicitly assigned in public literature | N/A |
| Appearance | Likely a solid powder | Inference from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and Methanol. | Inference from structural analogues |
Genesis of Impurity G: A Process-Related Perspective
Understanding the formation pathway of an impurity is the cornerstone of developing an effective control strategy. Lenvatinib Impurity G is a process-related impurity that arises during the synthesis of the Lenvatinib API. Specifically, it is an unreacted starting material or a byproduct from a key coupling step.
The synthesis of Lenvatinib typically involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . However, the direct precursor to the carboxamide, the methyl ester form, is often used in earlier synthetic stages.
Lenvatinib Impurity G is formed from the reaction between Methyl 4-chloro-7-methoxyquinoline-6-carboxylate and 4-Amino-3-chlorophenol .[3] This reaction forms the core ether linkage of the molecule. If this intermediate is not fully converted to the corresponding amide (LVTN-1) before the final urea formation step, or if the starting ester is carried over, it will persist as an impurity in the final API.
The following diagram illustrates this critical formation step in the broader context of Lenvatinib synthesis.
Causality and Control: The presence of Impurity G is directly linked to the efficiency of the amidation step that converts the methyl ester to the primary amide (LVTN-1). Incomplete reaction or inadequate purification at this stage will lead to the carry-over of Impurity G into the final API. Therefore, a robust control strategy must focus on optimizing the amidation reaction conditions and implementing a validated analytical method to ensure the intermediate's purity before proceeding to the final synthetic step.
Analytical Methodology for Identification and Quantification
A validated, stability-indicating chromatographic method is essential for the reliable detection and quantification of Lenvatinib Impurity G. While a specific monograph method for this impurity is not published, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed based on established methods for Lenvatinib and its related substances.[5][6][7][8][9]
The following protocol outlines a scientifically sound approach for the separation and quantification of Impurity G.
Recommended HPLC Protocol
Principle: This method utilizes a gradient elution RP-HPLC with UV detection to separate Lenvatinib from its process-related impurities, including the less polar methyl ester, Impurity G. The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable runtime.
Instrumentation:
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HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Column (e.g., Sunfire™ C18, 150 mm x 4.6 mm, 5 µm) | Provides excellent retention and resolution for the moderately non-polar Lenvatinib and its analogues.[6] |
| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH 5.0 (adjusted with acetic acid) | Provides good peak shape and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient Program | Time (min) | % B |
| 0.0 | 30 | |
| 20.0 | 70 | |
| 25.0 | 70 | |
| 25.1 | 30 | |
| 30.0 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection Wavelength | 246 nm | Lenvatinib and its structurally related impurities exhibit significant absorbance at this wavelength.[7] |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of Lenvatinib Impurity G in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Lenvatinib API sample in the diluent to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
System Suitability:
-
The system must meet predefined criteria for parameters such as theoretical plates, tailing factor for the main Lenvatinib peak, and resolution between Lenvatinib and Impurity G.
Analytical Workflow Diagram
The following diagram outlines the logical flow of the analytical process for controlling Lenvatinib Impurity G.
Regulatory Perspective and Control Strategy
The control of impurities is a critical component of any new drug application. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Lenvatinib (24 mg), this threshold is typically 0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be confirmed. This is typically 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. This is typically 0.15% or 1.0 mg per day intake.
Control Strategy: A robust control strategy for Lenvatinib Impurity G should be multi-faceted:
-
Process Control: Optimize the amidation reaction to ensure complete conversion of the methyl ester intermediate. This includes monitoring reaction time, temperature, and reagent stoichiometry.
-
Intermediate Specification: Establish a strict acceptance criterion for Impurity G in the LVTN-1 intermediate before it is used in the final manufacturing step.
-
Final API Specification: Include Lenvatinib Impurity G as a specified impurity in the final drug substance specification with an acceptance limit not exceeding the qualification threshold (e.g., ≤ 0.15%).
-
Method Validation: The analytical method used for release testing must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, linearity, and robustness.
Conclusion
Lenvatinib Impurity G (Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate) is a critical process-related impurity that requires careful monitoring and control during the manufacture of Lenvatinib. Its origin as a synthetic intermediate underscores the importance of process optimization and in-process controls. By employing a validated, stability-indicating HPLC method and setting appropriate specifications based on regulatory guidelines, drug manufacturers can ensure that this impurity is effectively limited in the final API, thereby safeguarding the quality, safety, and efficacy of the Lenvatinib drug product.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency, October 2006. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
- HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
-
Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. ResearchGate, August 2025. [Link]
-
Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. International Journal of Pharmaceutical Research and Development, 2024. [Link]
-
Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. International Journal of Pharmacy and Biological Sciences, 2020. [Link]
-
Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Current Applied Polymer Science, 2022. [Link]
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